N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 2-nitrophenol as the primary starting materials.
Formation of Intermediate: The 2-nitrophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-nitrophenoxy)acetyl chloride.
Final Coupling: The intermediate 2-(2-nitrophenoxy)acetyl chloride is then reacted with 5-chloropyridine in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: N-(5-aminopyridin-2-yl)-2-(2-nitrophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.
In Agricultural Chemistry: It may act on specific biochemical pathways in pests or plants, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(5-chloropyridin-2-yl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a chloropyridine ring and a nitrophenoxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-9-5-6-12(15-7-9)16-13(18)8-21-11-4-2-1-3-10(11)17(19)20/h1-7H,8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUQCVBCQUBKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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